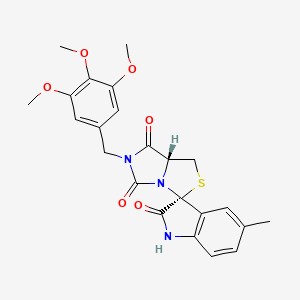

p53 Modulator 10d

Description

Fundamental Role of p53 in Cellular Homeostasis and Tumor Suppression

The p53 protein is a pivotal transcription factor that acts as a central hub in cellular defense mechanisms against oncogenic transformation and genomic instability. Its proper functioning is essential for maintaining the integrity of the genome and preventing the propagation of damaged cells.

Diverse Biological Processes Governed by p53 (e.g., cell cycle control, apoptosis, senescence)The activated p53 protein orchestrates a complex network of cellular responses to stress, aiming to maintain tissue homeostasis and prevent cancerludwigcancerresearch.orgmdpi.com. Its key functions include:

Cell Cycle Control: p53 acts as a cell cycle checkpoint regulator. Upon detecting DNA damage, it can induce cell cycle arrest, most notably at the G1/S transition, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21 (WAF1/CIP1) ilovepathology.comwikipedia.orgmdpi.commdpi.comnih.gov. This arrest provides crucial time for DNA repair mechanisms to act.

DNA Repair: p53 directly participates in DNA repair by activating various repair proteins and modulating the expression of genes involved in DNA repair pathways wikipedia.orgmdpi.comaging-us.com. This function is vital for maintaining the fidelity of the genome.

Apoptosis: If DNA damage is too severe or irreparable, p53 can initiate apoptosis, a process of programmed cell death, thereby eliminating potentially dangerous cells wikipedia.orgmedlineplus.govmdpi.commdpi.comfrontiersin.org. It achieves this by transcribing genes that encode pro-apoptotic proteins, such as Bax and PUMA mdpi.comwikipedia.org.

Senescence: p53 also plays a significant role in inducing cellular senescence, a state of permanent cell cycle arrest that serves as a robust anti-tumorigenic mechanism mdpi.comnih.govamegroups.org. This process acts as a safeguard against uncontrolled proliferation.

Pathological Compromise of p53 Function in Cancer DevelopmentThe inactivation of p53 function is one of the most common genetic alterations observed in human cancers, occurring in over 50% of all malignanciesfrontiersin.orgoup.comilovepathology.comresearchgate.netmdpi.comgbiosciences.commdpi.comhelsinki.fi. Mutations in the TP53 gene are predominantly missense mutations, leading to the production of a full-length mutant p53 protein (mutp53)frontiersin.orgoup.commdpi.comgbiosciences.com. These mutations often occur within the DNA-binding domain of p53, disrupting its ability to bind DNA and regulate target gene expressionfrontiersin.orgnih.gov.

Mutant p53 proteins not only lose their wild-type tumor-suppressive functions but can also acquire novel "gain-of-function" (GOF) activities that actively promote cancer progression frontiersin.orggbiosciences.comfrontiersin.org. These GOF activities can include enhanced cell proliferation, increased migration and invasion, metabolic reprogramming to favor cancer cells, and evasion of immune surveillance frontiersin.orggbiosciences.comfrontiersin.org. In cases where the TP53 gene remains wild-type, p53 function can still be abrogated through mechanisms such as the overexpression of negative regulators like MDM2 or MDMX mdpi.comfrontiersin.org. The loss or inactivation of p53 function contributes significantly to genomic instability, the accumulation of mutations, uncontrolled cell division, and resistance to various cancer therapies mdpi.commedlineplus.govnih.gov.

Contextualization of p53 Modulator 10d within p53-Targeting Therapeutics

Given the critical role of p53 in tumor suppression and its frequent inactivation in cancer, restoring or enhancing p53 function has emerged as a promising therapeutic strategy. Compounds designed to modulate the p53 pathway, such as "this compound" (as a representative of this class), are central to this field.

Classification as a Small Molecule Modulator of the p53 PathwaySmall molecule compounds represent a significant class of therapeutics designed to modulate the p53 pathway. These molecules can broadly be categorized by their mechanism of action:

Inhibitors of p53-MDM2/MDMX Interaction: These compounds, such as the Nutlins and related molecules (e.g., RG7112), disrupt the binding of p53 to its negative regulators, MDM2 and MDMX. This disruption leads to the stabilization and activation of wild-type p53, promoting cell cycle arrest and apoptosis in cancer cells mdpi.comnih.govnih.govmdpi.com.

Mutant p53 Reactivators: Compounds like PRIMA-1 (APR-246) and COTI-2 are developed to target mutant p53 proteins. They aim to refold these aberrant proteins into a more functional state, thereby restoring p53's ability to induce target gene expression and trigger cell death helsinki.fimdpi.comnih.govnih.gov.

Direct p53 Activators/Stabilizers: Other small molecules may directly enhance p53 stability or activity through various mechanisms, or activate downstream p53-responsive pathways. Some compounds have shown efficacy in activating p53 responses and inducing apoptosis, sometimes acting independently of p53 status or by modulating other p53 family members helsinki.finih.govpnas.org.

"this compound" would be classified within this broad category of small molecule modulators of the p53 pathway, intended to restore or enhance p53's tumor-suppressive functions. However, as previously stated, specific research findings, detailed mechanisms, or precise classifications for this particular compound were not found in the academic literature examined.

Data Tables No specific research findings or data directly pertaining to "this compound" were identified in the literature search, making it impossible to generate data tables specific to this compound. The general information available on p53's functions and the mechanisms of action of various p53 modulators is too broad to be presented in a data table for a single, undefined compound.

Structure

3D Structure

Properties

CAS No. |

1254366-81-8 |

|---|---|

Molecular Formula |

C23H23N3O6S |

Molecular Weight |

469.512 |

IUPAC Name |

(3R,7aR)-5'-methyl-6-[(3,4,5-trimethoxyphenyl)methyl]spiro[1,7a-dihydroimidazo[1,5-c][1,3]thiazole-3,3'-1H-indole]-2',5,7-trione |

InChI |

InChI=1S/C23H23N3O6S/c1-12-5-6-15-14(7-12)23(21(28)24-15)26-16(11-33-23)20(27)25(22(26)29)10-13-8-17(30-2)19(32-4)18(9-13)31-3/h5-9,16H,10-11H2,1-4H3,(H,24,28)/t16-,23+/m0/s1 |

InChI Key |

RIVDYTIKEOGTGR-QMHKHESXSA-N |

SMILES |

CC1=CC2=C(C=C1)NC(=O)C23N4C(CS3)C(=O)N(C4=O)CC5=CC(=C(C(=C5)OC)OC)OC |

Synonyms |

(3R,7aR)-5/'-Methyl-6-(3,4,5-trimethoxybenzyl)-1H-spiro[imidazo[1,5-c]thiazole-3,3/'-indoline]-2/',5,7(6H,7aH)-trione |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of P53 Modulator 10d

Direct Target Engagement: Inhibition of MDM2-p53 Interaction

The primary mode of action for p53 Modulator 10d is understood to be the interference with the protein-protein interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also inhibiting its transcriptional activity through direct binding medchemexpress.comacs.orgjbr-pub.org.cnnih.govwikipedia.orgnih.gov. By inhibiting this interaction, this compound aims to restore the tumor-suppressive functions of p53.

Specificity of Binding to MDM2

While specific detailed binding site information for this compound on MDM2 is not elaborated in the available research snippets, its classification as a p53 modulator that inhibits the MDM2-p53 interaction implies a targeted engagement with MDM2. The MDM2-p53 interaction is known to occur at specific domains, primarily involving the N-terminal transactivation domain of p53 and a corresponding pocket on MDM2 acs.orgnih.govnih.gov. Compounds designed to inhibit this interaction typically bind to MDM2 within this p53-binding groove acs.orgnih.govnih.gov.

Dissociation of the p53-MDM2 Complex

Research suggests that this compound functions by inhibiting the interaction between MDM2 and p53 nih.gov. This inhibition leads to the dissociation of the p53-MDM2 complex. In normal cellular conditions, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation, as well as preventing p53 from accessing its target DNA sequences medchemexpress.comjbr-pub.org.cnnih.govwikipedia.orgnih.gov. By disrupting this binding, this compound effectively releases p53 from MDM2's inhibitory control.

Consequent Stabilization and Accumulation of Wild-Type p53 Protein

The dissociation of the p53-MDM2 complex, facilitated by this compound, results in the stabilization of the p53 protein. Without the continuous ubiquitination and degradation signals mediated by MDM2, wild-type p53 protein levels increase within the cell wikipedia.orgnih.govnih.gov. This accumulation of functional p53 protein is a critical step in reactivating its downstream tumor-suppressive activities.

Downstream Cellular Consequences of p53 Activation

The stabilization and accumulation of wild-type p53 protein triggered by this compound lead to significant alterations in cellular processes, most notably cell cycle regulation.

Induction of Cell Cycle Arrest

Upon its accumulation and activation, p53 acts as a transcription factor that can induce cell cycle arrest, providing time for DNA repair or initiating apoptosis if the damage is irreparable wikipedia.org.

Studies specifically investigating this compound have demonstrated its capacity to induce a clear arrest at the G2/M phase of the cell cycle, thereby causing a delay in cell cycle progression nih.gov. This effect is consistent with the known functions of p53, which can upregulate cell cycle inhibitors such as p21. p21, in turn, can inhibit cyclin-dependent kinases (CDKs) like CDK1, which are essential for the G2/M transition, leading to cell cycle arrest at this checkpoint wikipedia.orgoncotarget.comarchivesofmedicalscience.com.

Compound Summary

Promotion of Apoptotic Pathways

The modulation of p53 activity by this compound can lead to the induction of programmed cell death (apoptosis) in cancer cells. This process is a critical mechanism by which cancer therapies aim to eliminate malignant cells.

While specific details regarding caspase activation by this compound are limited in the provided literature, its role as a p53 modulator suggests an indirect influence on caspase-dependent apoptotic pathways. Activation of the p53 pathway is known to trigger the intrinsic apoptotic cascade, which involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) researchgate.net. One study indicates that "Anticancer agent 42 (compound 10d)" can exert its anticancer activity by activating the apoptotic pathway medchemexpress.com.

The reactivation of p53 by this compound is expected to lead to the transcriptional upregulation of p53 target genes, including key pro-apoptotic proteins. PUMA (p53 upregulated modulator of apoptosis), a crucial member of the Bcl-2 family, is a direct transcriptional target of p53 and plays a vital role in initiating apoptosis by interacting with anti-apoptotic Bcl-2 proteins and promoting mitochondrial outer membrane permeabilization ontosight.aiglixxlabs.comacs.org. By activating p53, this compound is likely to induce the expression of PUMA and other pro-apoptotic Bcl-2 family members, thereby promoting cell death acs.orgmedchemexpress.com.

Functional Selectivity of this compound

A key characteristic of this compound is its differential activity based on the p53 status of cancer cells, demonstrating a preference for cells with wild-type p53.

Preferential Activity in Cancer Cells with Wild-Type p53 Status

This compound exhibits significant selectivity for cancer cells harboring wild-type p53. Studies indicate that this compound inhibits cell growth in cancer cell lines with wild-type p53 at low concentrations (e.g., 100–200 nM) acs.org. This preferential activity is attributed to its mechanism of action, which relies on the presence of functional p53. By reactivating the p53 pathway, the compound is most effective in cells where p53 is present but functionally suppressed, often due to MDM2 overexpression plos.org.

Selectivity Profile in p53-Mutated or -Deleted Cancer Cells

In contrast to its effects on wild-type p53-expressing cells, this compound shows markedly reduced activity in cancer cells with mutated or deleted p53. It demonstrates over 100-fold selectivity, meaning it is significantly less potent in inhibiting the growth of cancer cells that lack functional p53 acs.org. This selectivity is crucial for therapeutic applications, as it aims to target cancer cells while sparing normal cells or those with non-functional p53. In some instances, this compound has been observed to cause cell cycle arrest at the G2/M phase, but its apoptotic effects may be less pronounced in the absence of functional p53 acs.orgplos.org.

Data Tables

Table 1: Cell Growth Inhibition and Selectivity of this compound (Compound 10d)

| Cell Line Type | p53 Status | IC50 (nM) | Selectivity (vs. WT) | Reference |

| SJSA-1, RS4;11, LNCaP, HCT116 | Wild-Type (WT) | 100–200 | N/A | acs.org |

| Mutated or Deleted p53 | Mutated/Deleted | >10,000 | >100-fold | acs.org |

Note: IC50 values are approximate and represent the concentration required to inhibit cell growth by 50%.

Preclinical Efficacy and Biological Activity in Experimental Models

In Vitro Anti-Proliferative Activity

The anti-proliferative activity of the p53 modulator, Compound 10d, a potent small-molecule inhibitor of the MDM2-p53 interaction, has been evaluated across a panel of human cancer cell lines harboring wild-type p53. acs.org The cell lines tested include SJSA-1 (osteosarcoma), RS4;11 (leukemia), LNCaP (prostate cancer), and HCT116 (colon cancer). acs.org In these cell lines, which retain functional p53, Compound 10d has demonstrated effective inhibition of cell growth. acs.org The activity of this class of compounds is contingent on the presence of wild-type p53, as they function by liberating p53 from its negative regulator, MDM2. acs.orgspringernature.com This restoration of p53 activity leads to the induction of downstream pathways that control cell cycle arrest and apoptosis. acs.org

The inhibitory effect of Compound 10d on cancer cell proliferation is observed to be concentration-dependent. acs.org Specifically, in the aforementioned cancer cell lines (SJSA-1, RS4;11, LNCaP, and HCT116), Compound 10d exhibits IC50 values, the concentration required to inhibit cell growth by 50%, in the range of 100 to 200 nM. acs.org Furthermore, this compound demonstrates a high degree of selectivity, being over 100-fold more potent in cancer cells with wild-type p53 compared to those with mutated or deleted p53. acs.org The activation of the p53 pathway by such inhibitors can occur at concentrations as low as 30 nM in vitro, triggering p53-dependent cellular responses. acs.org

Table 1: In Vitro Anti-Proliferative Activity of Compound 10d in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

|---|---|---|---|

| SJSA-1 | Osteosarcoma | Wild-Type | 100-200 |

| RS4;11 | Leukemia | Wild-Type | 100-200 |

| LNCaP | Prostate Cancer | Wild-Type | 100-200 |

| HCT116 | Colon Cancer | Wild-Type | 100-200 |

Broader Cellular Pathway Modulation and Interactions

Regulation of Cellular Metabolism by p53 Activation

Activation of the p53 pathway is known to cause a significant reprogramming of cellular metabolism, affecting major macromolecule pathways to support stress responses.

The p53 protein exerts control over core metabolic processes. In glucose metabolism, wild-type p53 tends to suppress glycolysis and enhance oxidative phosphorylation. It influences lipid metabolism by both inhibiting fatty acid synthesis and promoting fatty acid oxidation. Furthermore, p53 can regulate amino acid metabolism, for instance by controlling the expression of genes involved in glutamine and serine metabolism.

The p53 network is intricately connected with key signaling pathways that govern cell growth and metabolism. There is significant crosstalk between p53 and the Insulin-like Growth Factor (IGF)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade. p53 can negatively regulate this pathway at multiple levels. Conversely, the AMP-activated protein kinase (AMPK), a central energy sensor, can activate p53 in response to metabolic stress, thereby linking cellular energy status to p53-mediated responses.

Modulation of Reactive Oxygen Species (ROS) Levels

The relationship between p53 and reactive oxygen species (ROS) is complex and context-dependent. Under low-stress conditions, p53 can contribute to antioxidant responses, thereby protecting cells from oxidative damage. However, under conditions of severe or irreparable damage, p53 can promote the generation of ROS to induce apoptosis.

Interconnectedness with Autophagy Pathways

Autophagy, a cellular recycling process, has a multifaceted relationship with p53. p53 can induce autophagy, which can function as a tumor-suppressive mechanism.

A key mechanism by which p53 induces autophagy is through the transcriptional upregulation of its target genes. One of the most well-characterized of these is the Damage-Regulated Autophagy Modulator (DRAM). DRAM is a lysosomal protein that, when activated by p53, promotes the autophagic process.

Cross-Talk with Other Regulatory Networks

The p53 signaling pathway does not operate in isolation. It is a central hub that integrates signals from a vast array of other cellular networks, including those involved in DNA damage repair, cell cycle control, and immune responses. This extensive cross-talk ensures a coordinated cellular response to a wide variety of internal and external stimuli.

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Modulation

The NRF2 pathway is a primary regulator of the cellular antioxidant response. Cross-talk between p53 and NRF2 is complex, with both synergistic and antagonistic interactions reported. Studies would be needed to determine if p53 Modulator 10d influences NRF2 activity, either directly or as a consequence of p53 activation, and how this might impact cellular redox balance.

Post-Translational Modifications of p53 (e.g., acetylation, deacetylation by SirT1)

Post-translational modifications, such as acetylation and deacetylation, are critical for the regulation of p53 stability and activity. The sirtuin 1 (SirT1) deacetylase is a key negative regulator of p5s3. Research into this compound would need to assess its impact on the acetylation status of p53 at various lysine (B10760008) residues and whether it affects the activity of enzymes like SirT1.

Modulation of Pre-mRNA Splicing Machinery

Recent evidence has linked the p53 pathway to the regulation of pre-mRNA splicing. Alterations in the splicing machinery can lead to the production of different protein isoforms, some of which may have roles in cancer. It would be essential to investigate whether this compound alters splicing patterns of p53 target genes or other key cellular proteins.

MicroRNA and Long Noncoding RNA Regulation

Non-coding RNAs, including microRNAs (miRNAs) and long noncoding RNAs (lncRNAs), are emerging as significant regulators of the p53 network. They can influence p53 expression and function, and in turn, p53 can regulate their transcription. The effect of this compound on the expression profiles of relevant miRNAs and lncRNAs would be a critical area of investigation.

Ubiquitin-Specific Protease 7 (USP7) Pathway Interactions

USP7 is a deubiquitinase that plays a crucial role in stabilizing both p53 and its primary negative regulator, MDM2. The interplay between p53, MDM2, and USP7 is a key determinant of p53's fate in the cell. Determining whether this compound influences the activity of USP7 or its interactions with p53 and MDM2 would be vital to understanding its mechanism of action.

Without specific research data on "this compound," any discussion of its effects on these pathways remains speculative. The scientific community awaits the publication of peer-reviewed studies to elucidate the precise molecular mechanisms of this compound.

Advanced Preclinical Research and Therapeutic Potential

Potential as a Monotherapy Agent in Preclinical Cancer Models

The efficacy of p53 modulator 10d as a standalone treatment has been evaluated in various preclinical cancer models. In vitro studies have demonstrated its ability to induce potent anti-proliferative effects in cancer cell lines harboring specific p53 mutations. pharmacytimes.com For instance, in models of p53-Y220C mutant tumors, treatment with a p53 modulator led to selective cancer cell death, while cells without this mutation remained unaffected. pharmacytimes.com This selectivity highlights the targeted nature of such compounds.

Further in vivo research using xenograft models, where human tumor cells are implanted into immunodeficient mice, has substantiated these findings. In these models, administration of p53 modulators has been shown to inhibit tumor growth and prolong the survival of the test subjects. nih.gov The antitumor activity is often dependent on the p53 status of the cancer cells, with more significant effects observed in tumors with mutated p53. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| p53-Y220C Mutant Cell Lines (In Vitro) | Demonstrated potent and selective anti-proliferative effects. | pharmacytimes.com |

| Human-in-Mouse TNBC Xenografts (In Vivo) | Inhibited tumor growth and prolonged survival in models with p53 mutations. | nih.gov |

| Various Cancer Cell Lines (In Vitro) | Exhibited effective cytotoxic activity against multiple cancer cell lines. | chemrxiv.org |

Rationales for Preclinical Combination Therapy Strategies

While showing promise as a monotherapy, the therapeutic potential of this compound is significantly enhanced when used in combination with other anticancer agents. The rationale behind these combination strategies is to exploit synergistic mechanisms that lead to more effective tumor cell killing and overcome potential resistance.

Synergistic Effects with DNA-Damaging Agents (e.g., Chemotherapy, Radiotherapy)

DNA-damaging agents, such as chemotherapy and radiotherapy, are standard cancer treatments that induce cellular stress. nih.gov In cells with functional p53, this damage typically leads to cell cycle arrest and apoptosis. wikipedia.org However, cancer cells with mutated p53 can often evade these effects, contributing to treatment resistance. nih.gov

The combination of a p53 modulator with these agents is based on the principle of "synthetic lethality." By reactivating mutant p53, the modulator can restore the cell's ability to undergo apoptosis in response to the DNA damage caused by chemotherapy or radiotherapy. nih.gov Preclinical studies have shown that combining p53 modulators with agents like irinotecan (B1672180) or cisplatin (B142131) leads to enhanced cytotoxicity in cancer cells with deficient p53 pathways. nih.govaacrjournals.org This synergistic effect allows for potentially more effective treatment outcomes at lower doses, which could reduce toxicity in normal cells. nih.gov

Combination with PARP Inhibitors and Checkpoint Kinase 1 (Chk1) Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors and Checkpoint Kinase 1 (Chk1) inhibitors are targeted therapies that interfere with DNA damage repair pathways. nih.govroswellpark.org Cancer cells with p53 mutations are often more reliant on these alternative repair pathways for survival. nih.gov

Combining a p53 modulator with a PARP inhibitor has been shown to be particularly effective in p53-mutant cancers. roswellpark.orgecancer.org The p53 modulator restores the apoptotic pathway, while the PARP inhibitor prevents the cancer cells from repairing the DNA damage, leading to a significant increase in cancer cell death. roswellpark.orgecancer.org This combination has shown efficacy in preclinical models of colon and pancreatic cancers. roswellpark.org

Similarly, inhibiting Chk1, a key regulator of the cell cycle in response to DNA damage, in p53-deficient cells leads to bypass of crucial checkpoints and subsequent apoptosis. nih.govnih.gov The combination of a Chk1 inhibitor with a DNA-damaging agent is particularly lethal to p53-deficient tumor cells. nih.govnih.gov The addition of a p53 modulator to this regimen could further enhance this effect by ensuring that any restored p53 function contributes to the apoptotic response.

Integration with Immunotherapy Approaches

The interplay between the p53 pathway and the immune system offers another promising avenue for combination therapy. Wild-type p53 can regulate the expression of various immune-related genes, influencing the tumor microenvironment. nih.gov Mutations in p53 can lead to an immunosuppressed environment that allows tumors to evade immune surveillance. imrpress.comnih.gov

Reactivating p53 with a modulator can potentially reprogram the tumor microenvironment to be more responsive to immunotherapy. ki.se Studies have shown that p53 activation can increase the expression of molecules that make cancer cells more visible to the immune system and can promote the infiltration of cytotoxic T cells into the tumor. ki.se This suggests that combining a p53 modulator with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, could lead to a more robust and durable anti-tumor immune response. ki.se Preclinical evidence supports the idea that p53-activating therapies can sensitize tumors to immunotherapy. nih.gov

| Combination Agent | Mechanism of Synergy | Preclinical Evidence | Reference |

|---|---|---|---|

| DNA-Damaging Agents (Chemotherapy/Radiotherapy) | Restores p53-mediated apoptosis in response to drug-induced DNA damage. | Enhanced cytotoxicity in p53-deficient models. | nih.govaacrjournals.org |

| PARP Inhibitors | Creates synthetic lethality by blocking DNA repair in cells with restored p53-mediated apoptosis. | Inhibited growth of colon and pancreatic cancers. | roswellpark.orgecancer.org |

| Chk1 Inhibitors | Induces apoptosis by disrupting cell cycle checkpoints in p53-deficient cells. | Increased apoptosis and inhibited tumor growth in TNBC models. | nih.gov |

| Immunotherapy | Reprograms the tumor microenvironment to be more immune-responsive. | Sensitizes refractory tumors to checkpoint blockade. | nih.govki.se |

Addressing Mechanisms of Therapeutic Resistance in Preclinical Settings

A major challenge in cancer treatment is the development of drug resistance. The status of the p53 gene is a significant factor in how cancers respond to therapy. nih.gov

Reversal of Drug Resistance Associated with p53 Status

Mutations in the TP53 gene are a primary cause of resistance to many conventional cancer therapies. nih.gov Mutant p53 proteins can not only lose their tumor-suppressive functions but also gain new oncogenic functions that promote chemoresistance and radioresistance. nih.gov

P53 modulators are being investigated for their potential to overcome this resistance. By restoring the wild-type function of mutant p53, these compounds can re-sensitize cancer cells to treatments that rely on a functional p53 pathway for their efficacy. nih.gov For example, in preclinical models of breast cancer, restoring p53 function has been shown to overcome resistance to doxorubicin. nih.gov Similarly, the combination of a p53 modulator with a PARP inhibitor has been shown to be effective in cancers that are proficient in homologous recombination, expanding the utility of PARP inhibitors to a broader range of tumors. roswellpark.orgecancer.org This approach effectively reverses the resistance conferred by the p53 mutation, offering a potential strategy to treat otherwise refractory cancers. cancer.gov

Targeting Cancer Stem Cells with p53 Modulators

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and differentiation, contributing to tumor initiation, progression, and resistance to therapy. frontiersin.org The tumor suppressor protein p53 plays a crucial role in regulating the balance between self-renewal and differentiation in normal stem cells. frontiersin.org Inactivation or mutation of p53 can disrupt this equilibrium, promoting pluripotency and the acquisition of stem-like properties in cancer cells. frontiersin.org Consequently, targeting p53 pathways has emerged as a promising strategy to eliminate CSCs.

Small-molecule p53 modulators have been investigated for their ability to target CSCs. For instance, compounds like CP-31398 and PRIMA-1 have demonstrated the capacity to reduce the CSC content and inhibit sphere formation in various human cancer cell lines, including those of the breast, endometrium, and pancreas. nih.govnih.gov These agents were found to be effective against CSCs in vitro, surpassing the efficacy of some conventional chemotherapeutic drugs like cisplatin and gemcitabine. nih.govnih.gov

The loss of p53 function is a frequent event in cancer development, and small molecular weight compounds that can restore p53 function have been identified as a means to reverse tumor growth. nih.govnih.gov Research has shown that p53 modulators can effectively eliminate CSCs in human-derived tumor cell lines in vitro, affecting cells with both wild-type and mutant p53. nih.gov The ability of these compounds to inhibit sphere formation, a key characteristic of CSCs, highlights their potential in targeting this resilient cell population. nih.gov

Future Directions in this compound Research

The field of p53 modulation is continually evolving, with ongoing research focused on enhancing the therapeutic potential of compounds like this compound. Future research is likely to concentrate on several key areas to improve efficacy, specificity, and understanding of the underlying mechanisms of action.

Development of Novel Derivatives with Enhanced Efficacy or Specificity

A significant area of future research involves the rational design and synthesis of new derivatives of p53 modulators. The goal is to create compounds with improved pharmacological properties, such as enhanced efficacy in reactivating mutant p53 or greater specificity for cancer cells, thereby minimizing effects on normal tissues. This involves modifying the core chemical structure to optimize interactions with the target protein. For example, the development of derivatives of existing MDM2 inhibitors has been a strategy to improve their therapeutic utility in activating p53 in various tumor models. plos.org The identification of spiro(oxindole-3,3′-thiazolidine)-based derivatives as potential p53 activity modulators illustrates the ongoing efforts to discover novel chemical scaffolds. plos.org

Exploration of Multi-Targeting Modulators (e.g., p53/TLR2)

Another promising avenue is the development of multi-targeting modulators that can simultaneously interact with p53 and other critical signaling pathways involved in cancer. An example of this approach is the creation of a quinoxaline (B1680401) derivative that acts as a dual modulator of p53 and Toll-like receptor 2 (TLR2). researcher.life This compound demonstrated anti-radiation activity by inhibiting apoptosis, suggesting that targeting both pathways could offer a synergistic therapeutic effect. researcher.lifemedchemexpress.com TLRs are pattern recognition receptors that can influence cancer-related processes, and their modulation in conjunction with p53 activation presents a novel strategy for cancer therapy. researchgate.net

Deeper Elucidation of p53-Independent Mechanisms and Gain-of-Function p53 Targeting

While many p53 modulators aim to restore wild-type p53 function, there is a growing interest in understanding and targeting p53-independent effects and the oncogenic gain-of-function (GOF) activities of mutant p53. nih.govnih.gov Mutant p53 proteins can acquire new functions that promote tumor progression, a phenomenon observed in a significant percentage of human cancers. nih.govwaocp.com

Future research will likely focus on:

p53-Independent Apoptosis: Some p53-dependent apoptosis may occur through transcription-independent mechanisms. nih.gov Understanding these pathways could reveal new therapeutic targets that are effective even when the transcriptional functions of p53 are compromised.

Targeting Gain-of-Function (GOF) Mutants: GOF mutant p53 can interact with other transcription factors and signaling molecules to drive cell proliferation and metastasis. frontiersin.orgfrontiersin.org Strategies to specifically target these GOF activities are being explored. This includes the development of compounds that can induce the degradation of mutant p53 or inhibit its interaction with other proteins. imrpress.com For instance, certain thiosemicarbazone derivatives have been shown to promote the refolding of mutant p53, thereby reactivating its tumor-suppressive functions. frontiersin.org Research into how different p53 mutants, such as those in the DNA binding domain (DBD) versus the transactivation domain (TAD), distinctly modulate signaling pathways (e.g., EGFR signaling) will be crucial for developing targeted therapies. nih.gov

Q & A

Q. How should researchers address variability in this compound’s activity across different cell lines?

- Methodological Answer : Perform baseline characterization of p53 status (wild-type vs. mutant) in cell lines using sequencing or immunohistochemistry. Stratify experiments based on p53 functionality and correlate results with genomic databases (e.g., COSMIC). Include isogenic cell lines (p53 WT vs. KO) to isolate modulator-specific effects . Normalize data to cell viability (e.g., MTT assay) to distinguish cytotoxic from pro-apoptotic effects .

《解密癌症》,带你认识众病之王癌症的成因,中美科学家共同科普41:04有些动物是怎么做到完全不得癌症的?人类为什么不行【思维实验室】18:50

Q. What are the critical controls for ensuring specificity in this compound studies?

- Methodological Answer :

- Pharmacological controls : Use established p53 activators (e.g., Nutlin-3) or inhibitors (e.g., Pifithrin-α) to benchmark modulator activity.

- Genetic controls : Employ siRNA/shRNA-mediated p53 knockdown or CRISPR-Cas9 knockout models.

- Off-target controls : Test structural analogs of 10d lacking the active pharmacophore to confirm target engagement .

Document all controls in supplementary materials with raw data .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to map signaling pathways modulated by 10d. Use bioinformatics tools (e.g., GSEA, STRING) to identify conserved nodes across datasets. Validate hypotheses with functional assays (e.g., CHIP-qPCR for p53-DNA binding). Address contradictions by comparing experimental conditions (e.g., serum concentration, cell confluency) and batch effects in reagents . Publish negative results to reduce publication bias .

Q. What strategies optimize the design of in vivo studies for this compound?

- Methodological Answer : Use syngeneic or patient-derived xenograft (PDX) models with confirmed p53 status. Include cohorts for pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and pharmacodynamic markers (e.g., PUMA upregulation in tumors). Power calculations (α = 0.05, β = 0.2) should justify sample sizes; for pilot studies, use n ≥ 5/group with randomization and blinding . Report attrition criteria and adverse events per ARRIVE guidelines .

Q. How can researchers differentiate off-target effects from bona fide p53 modulation in high-throughput screens?

- Methodological Answer : Implement orthogonal assays (e.g., thermal shift assays for target engagement, CRISPR-Cas9 synthetic lethality screens). Use cheminformatics tools to predict off-target binding (e.g., SEA, Pharmit). Validate hits in p53-null models and compare dose-response curves across assays. Cross-reference results with public databases (e.g., PubChem BioActivity) to flag pan-assay interference compounds (PAINS) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC50, Hill slope, and R<sup>2</sup> values. For non-linear responses, use ANOVA with post-hoc Tukey tests. Address outliers via Grubbs’ test or robust regression. Provide raw data and analysis scripts in supplementary materials .

Q. How should conflicting results between in vitro and in vivo models be interpreted?

- Methodological Answer : Evaluate bioavailability (e.g., plasma protein binding, metabolic stability) and tissue penetration using LC-MS/MS. Perform ex vivo analyses (e.g., tumor histology, cytokine profiling) to correlate in vivo outcomes with molecular targets. Consider species-specific differences in p53 pathway regulation (e.g., murine vs. human MDM2 interactions) . Use translational PK/PD modeling to bridge preclinical and clinical data .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies?

- Methodological Answer :

- Reagent validation : Certify antibody lot numbers (e.g., anti-PUMA ) and cell line authenticity (STR profiling).

- Protocol standardization : Adopt MIAME or ARRIVE guidelines for data reporting.

- Data sharing : Deposit datasets in public repositories (e.g., Zenodo, Gene Expression Omnibus).

- Collaborative verification : Engage independent labs for key experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.